molecular formula C14H17NO3 B14892093 3-Cyano-4-(hexyloxy)benzoic acid

3-Cyano-4-(hexyloxy)benzoic acid

Cat. No.: B14892093
M. Wt: 247.29 g/mol
InChI Key: DFPHFPFAZFPZDC-UHFFFAOYSA-N
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Description

3-Cyano-4-(hexyloxy)benzoic acid is an organic compound with the molecular formula C14H17NO3 It is a derivative of benzoic acid, featuring a cyano group at the third position and a hexyloxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(hexyloxy)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(hexyloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Cyano-4-(hexyloxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-4-(hexyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hexyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with biological membranes and enzymes, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Cyanobenzoic acid: Similar structure but lacks the hexyloxy group.

    4-Cyanobenzoic acid: Similar structure but with the cyano group at the para position.

    4-(Hexyloxy)benzoic acid: Similar structure but lacks the cyano group.

Uniqueness

3-Cyano-4-(hexyloxy)benzoic acid is unique due to the presence of both the cyano and hexyloxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

3-cyano-4-hexoxybenzoic acid

InChI

InChI=1S/C14H17NO3/c1-2-3-4-5-8-18-13-7-6-11(14(16)17)9-12(13)10-15/h6-7,9H,2-5,8H2,1H3,(H,16,17)

InChI Key

DFPHFPFAZFPZDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)C#N

Origin of Product

United States

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